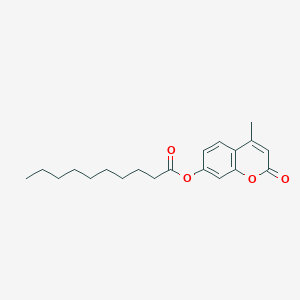

4-Methylumbelliferyl Decanoate

概要

説明

4-Methylumbelliferyl Decanoate is a synthetic compound used primarily as a substrate in biochemical assays to measure esterase activity. It is a derivative of 4-methylumbelliferone, a coumarin derivative known for its fluorescent properties. When hydrolyzed by esterases, this compound releases 4-methylumbelliferone, which can be detected due to its fluorescence, making it a valuable tool in various scientific research applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl Decanoate typically involves the esterification of 4-methylumbelliferone with decanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a solvent such as dichloromethane .

Industrial Production Methods

Large-scale production would likely involve optimized reaction conditions to maximize yield and purity, followed by purification techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

4-Methylumbelliferyl Decanoate primarily undergoes hydrolysis reactions catalyzed by esterases. This hydrolysis results in the formation of 4-methylumbelliferone and decanoic acid .

Common Reagents and Conditions

Hydrolysis: Esterases or chemical hydrolysis using acidic or basic conditions.

Oxidation/Reduction: Not commonly involved in the primary reactions of this compound.

Substitution: Limited to specific conditions where the ester group might be replaced.

Major Products

Hydrolysis: 4-Methylumbelliferone and decanoic acid.

科学的研究の応用

Enzymatic Assays

4-Methylumbelliferyl decanoate is commonly used as a fluorogenic substrate in enzyme assays. Its application spans several areas:

- Lipase Activity Measurement : It is frequently employed to measure lipase activity due to its ability to release the fluorescent 4-methylumbelliferone upon hydrolysis. This property makes it suitable for quantifying lipase levels in various biological samples, including serum and tissue extracts .

- Diagnostic Microbiology : The compound is also utilized in diagnostic microbiology to detect specific microbial activities. For instance, it can be used to assess bacterial lipase production, providing insights into microbial metabolism and pathogenicity .

- Biochemical Research : Researchers leverage this compound in studies investigating lipid metabolism and related disorders. By monitoring fluorescence intensity, scientists can infer enzyme kinetics and substrate specificity .

Therapeutic Potential

While primarily known for its biochemical applications, there are emerging studies exploring the therapeutic implications of 4-methylumbelliferyl derivatives:

- Anti-inflammatory Effects : Some derivatives of 4-methylumbelliferone have shown promise in reducing inflammation, which could be beneficial in treating conditions like arthritis or inflammatory bowel disease. The inhibition of hyaluronic acid synthesis by compounds like 4-methylumbelliferone suggests potential applications in managing inflammatory diseases .

- Cancer Research : The ability of 4-methylumbelliferyl derivatives to inhibit tumor progression through modulation of hyaluronan synthesis has been documented. This highlights the potential for these compounds in cancer therapeutics, particularly in targeting tumor microenvironments that are rich in hyaluronan .

Biological Implications

The biological activities associated with this compound extend beyond mere enzymatic assays:

- Fluorescent Probes : The compound's fluorescent properties make it an effective probe for studying cellular processes. Its application in live-cell imaging allows researchers to visualize lipase activity in real time, enhancing our understanding of lipid metabolism within cells .

- Environmental Monitoring : Due to its sensitivity to enzymatic activity, this compound can be utilized in environmental studies to monitor microbial communities and their metabolic functions in various ecosystems .

Case Studies and Research Findings

作用機序

The primary mechanism of action for 4-Methylumbelliferyl Decanoate involves its hydrolysis by esterases. The enzyme cleaves the ester bond, releasing 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be quantitatively measured, providing insights into esterase activity. The molecular targets are the esterases, and the pathway involves the hydrolysis of the ester bond .

類似化合物との比較

Similar Compounds

4-Methylumbelliferyl Caprylate: Another ester of 4-methylumbelliferone, used similarly in esterase assays.

4-Methylumbelliferyl Butyrate: A shorter-chain ester, also used in esterase activity assays.

Uniqueness

4-Methylumbelliferyl Decanoate is unique due to its longer decanoate chain, which may provide different interaction dynamics with esterases compared to shorter-chain esters. This can be useful in studying esterases with varying substrate specificities and in applications requiring substrates with different hydrophobic properties .

生物活性

4-Methylumbelliferyl Decanoate (4-MUD) is a synthetic compound widely utilized in biochemical research as a fluorogenic substrate for studying the activity of various enzymes, particularly carboxylesterases and lipases. This article delves into the biological activity of 4-MUD, its applications in enzyme assays, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C20H26O4

- Molecular Weight : 330.42 g/mol

- CAS Number : 66185-70-4

- Appearance : White solid

4-MUD is characterized by a methylumbelliferyl group linked to a decanoate moiety, which contributes to its fluorescent properties. Upon hydrolysis by specific enzymes, it releases 4-methylumbelliferone, a highly fluorescent compound that can be quantitatively measured, allowing for the assessment of enzymatic activity .

Enzyme Substrate for Carboxylesterases and Lipases

4-MUD serves as an effective substrate for measuring the activity of carboxylesterases and lipases. The hydrolysis reaction can be summarized as follows:

This reaction is pivotal in quantifying enzyme activity in various biological samples, providing insights into lipid metabolism and related disorders .

Applications in Research

The compound has been employed in numerous studies to investigate enzyme kinetics and substrate specificity. Some notable applications include:

- Monitoring Lipase Activity : 4-MUD is commonly used to assess lipase activity in various biological contexts, including biodiesel production and metabolic studies .

- Studying Enzyme Mechanisms : Researchers utilize 4-MUD to probe the mechanisms of serine hydrolases, which are crucial in various metabolic pathways .

Comparative Analysis with Related Compounds

The following table outlines some compounds structurally or functionally related to 4-MUD:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Methylumbelliferyl Acetate | Ester | Smaller acyl group; used for different enzyme assays |

| 4-Methylumbelliferyl β-D-Glucopyranoside | Glycoside | Releases 4-methylumbelliferone; used in glycosidase studies |

| Methylumbelliferyl Acetate | Ester | Similar fluorescence properties; broader substrate range |

Uniqueness of this compound : Its longer carbon chain (decanoate) provides distinct hydrophobic characteristics that enhance its specificity for certain lipases compared to other methylumbelliferyl derivatives .

Study on Lipase Production

A study investigated the use of immobilized lipases with various substrates, including 4-MUD, demonstrating enhanced production rates when specific conditions were optimized. The results indicated that the addition of alkali significantly improved lipase activity, showcasing the utility of 4-MUD in optimizing enzyme reactions .

Fluorescence Micelle Assay

In another research effort focusing on CHO cell-derived hydrolases, the hydrolytic activity was measured using 4-MUD as a substrate. The study revealed significant differences in enzyme activity based on genetic modifications within the cell lines, highlighting the importance of substrate choice in enzyme assays .

特性

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-3-4-5-6-7-8-9-10-19(21)23-16-11-12-17-15(2)13-20(22)24-18(17)14-16/h11-14H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFJJKMPGKQQNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404823 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66185-70-4 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。